molecular formula C17H16N2O3 B6511391 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide CAS No. 921837-76-5

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide

Cat. No. B6511391
CAS RN: 921837-76-5
M. Wt: 296.32 g/mol
InChI Key: FSDAWWDDMFTEBQ-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide (also known as NMP-2PA) is a synthetic heterocyclic compound with a broad range of applications in scientific research. It has been used as a synthetic intermediate for the preparation of a variety of compounds, as well as for the study of its biochemical and physiological effects. NMP-2PA has also been used in laboratory experiments as a substrate for enzymes, and as a tool for studying the mechanism of action of various drugs.

Scientific Research Applications

NMP-2PA has been used in a variety of scientific research applications. It has been used as an intermediate for the synthesis of various compounds, including some that have been studied for their potential therapeutic effects. It has also been used as a substrate for enzymes, and as a tool for studying the mechanism of action of various drugs. Additionally, NMP-2PA has been used in studies of the biochemical and physiological effects of compounds on cells and tissues.

Mechanism of Action

The mechanism of action of NMP-2PA is not fully understood. However, it is believed to interact with a variety of enzymes, including those involved in the metabolism of drugs. It has also been shown to interact with cell membrane receptors, and to modulate the activity of certain proteins.
Biochemical and Physiological Effects
NMP-2PA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, including those involved in the metabolism of drugs. It has also been shown to interact with cell membrane receptors, and to modulate the activity of certain proteins. Additionally, it has been shown to have an effect on the growth of cells, and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

NMP-2PA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. Additionally, it is relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that NMP-2PA is a synthetic compound, and its effects may not necessarily be representative of those of natural compounds.

Future Directions

There are a number of potential future directions for research into NMP-2PA. These include further studies into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further studies into its mechanism of action, and its potential interactions with other compounds, could lead to a better understanding of its effects. Finally, further research into the synthesis of NMP-2PA, and its potential applications in drug discovery, could lead to the development of new and improved compounds.

Synthesis Methods

NMP-2PA can be synthesized from the reaction of 5-amino-1-methyl-2-oxo-1,2-dihydroindole and 2-phenoxyacetic acid in the presence of an activator (e.g. piperidine). The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, at a temperature of 80–90°C. The reaction is typically complete within 30–60 minutes, and yields a product with a purity of greater than 95%.

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-19-15-8-7-13(9-12(15)10-17(19)21)18-16(20)11-22-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDAWWDDMFTEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide

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